[3-(Trifluoroacetyl)phenyl]boronic acid
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Overview
Description
[3-(Trifluoroacetyl)phenyl]boronic acid is an organoboron compound characterized by the presence of a trifluoroacetyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Trifluoroacetyl)phenyl]boronic acid typically involves the reaction of 3-bromo-1-(trifluoroacetyl)benzene with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation ensures consistency and scalability in production .
Chemical Reactions Analysis
Types of Reactions
[3-(Trifluoroacetyl)phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The trifluoroacetyl group can be reduced to a trifluoromethyl group under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Trifluoromethyl-substituted phenylboronic acids.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, [3-(Trifluoroacetyl)phenyl]boronic acid is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds .
Biology
In biological research, this compound is used to study enzyme inhibition and protein interactions. Its boronic acid group can form reversible covalent bonds with diols, making it useful in the development of enzyme inhibitors and affinity chromatography materials .
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, including enzymes and receptors .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and catalysts. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of high-performance materials .
Mechanism of Action
The mechanism of action of [3-(Trifluoroacetyl)phenyl]boronic acid involves its interaction with molecular targets through its boronic acid and trifluoroacetyl groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, while the trifluoroacetyl group can participate in hydrogen bonding and hydrophobic interactions. These interactions enable the compound to modulate the activity of enzymes and receptors, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 3-Fluoro-5-(trifluoromethyl)phenylboronic acid
Uniqueness
Compared to similar compounds, [3-(Trifluoroacetyl)phenyl]boronic acid is unique due to the presence of the trifluoroacetyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical transformations and allows for specific interactions with biological targets that are not possible with other trifluoromethyl-substituted boronic acids .
Properties
Molecular Formula |
C8H6BF3O3 |
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Molecular Weight |
217.94 g/mol |
IUPAC Name |
[3-(2,2,2-trifluoroacetyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H6BF3O3/c10-8(11,12)7(13)5-2-1-3-6(4-5)9(14)15/h1-4,14-15H |
InChI Key |
UKLVVLWNCUABOG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)C(F)(F)F)(O)O |
Origin of Product |
United States |
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